
2-fluoro-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also contains a thiadiazole group, which is a type of heterocyclic compound that contains sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and thiadiazole groups would likely contribute to the overall polarity of the molecule .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Several studies have focused on the synthesis and biological evaluation of fluorinated benzothiazoles and related derivatives, demonstrating potent cytotoxicity against various cancer cell lines. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles have shown significant in vitro cytotoxicity in human breast cancer cell lines, with certain derivatives exhibiting broad-spectrum antitumor activity. This suggests that structural modifications, including fluorination, could enhance antitumor efficacy (Hutchinson et al., 2001).
Antimicrobial Applications
Research into hybrid molecules containing thiadiazole moieties has revealed compounds with good to moderate antimicrobial activity against various test microorganisms. This indicates the potential for developing new antimicrobial agents based on the structural framework of thiadiazoles (Başoğlu et al., 2013).
Synthesis and Evaluation of Antimicrobial Agents
The synthesis of novel fluorine-containing thiadiazolotriazinones has been investigated for their potential as antibacterial agents. This research underscores the significance of incorporating fluorine atoms and thiadiazole rings in developing new antibacterial compounds (Holla et al., 2003).
Anticancer Activity
Fluorine substitution in various molecular frameworks, including 1,2,4-triazinones, has been explored for anti-HIV-1 and CDK2 inhibition, suggesting the role of fluorine in enhancing biological activities. Some compounds in this class have shown significant anti-HIV activity and CDK2 inhibition, highlighting their potential dual-use in treating HIV and cancer (Makki et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-fluoro-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N4O2S2/c18-11-6-2-1-5-10(11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-8-4-3-7-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDDYWCKXNXNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

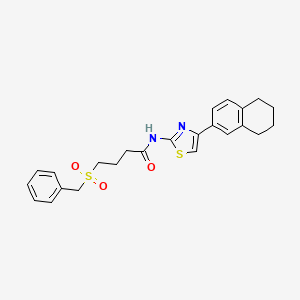

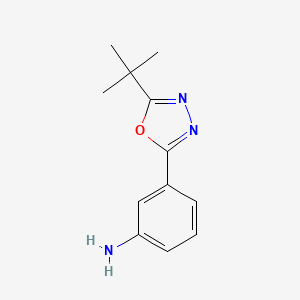
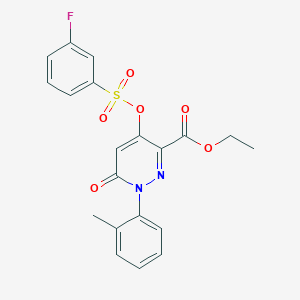
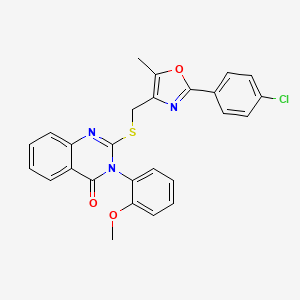
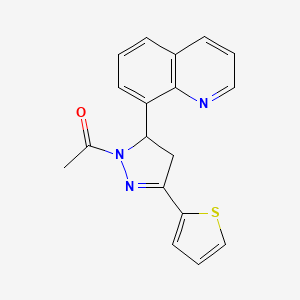
![N-[(1R)-1-(2-Propan-2-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2882733.png)
![2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2882737.png)

![2-(Benzylsulfonyl)-1-(4-(5,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2882741.png)
![N-{2-[6-(benzylthio)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B2882745.png)

![3-(4-chlorobenzyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2882747.png)
![4-propyl-N-[(2-pyrrol-1-ylphenyl)methyl]benzamide](/img/structure/B2882749.png)